
Fostamatinib Disodium
Übersicht
Beschreibung
Fostamatinib-Disodium ist ein Splenotyrosin-Kinase (SYK)-Inhibitor, der hauptsächlich zur Behandlung der chronischen Immunthrombozytopenie (ITP) bei Patienten eingesetzt wird, die nicht ausreichend auf vorherige Behandlungen angesprochen haben . Es wird unter den Handelsnamen Tavalisse und Tavlesse vermarktet . Fostamatinib-Disodium ist ein Prodrug, d. h. es wird im Körper zu seiner aktiven Form, Tamatinib (R406), metabolisiert .
Vorbereitungsmethoden
Fostamatinib-Disodium wird durch einen mehrstufigen chemischen Prozess synthetisiert. Der letzte Schritt beinhaltet die Phosphorylierung der Verbindung, um Fostamatinib-Disodium zu erzeugen . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Prodrug Activation via Hydrolysis
Fostamatinib disodium (C₂₃H₂₆FN₆O₉P) is rapidly hydrolyzed in the intestinal lumen by alkaline phosphatase at the brush-border membrane of enterocytes. This reaction cleaves the methylene-phosphate group, releasing the active metabolite R406 (C₂₁H₂₃FN₆O₆).
Reaction Component | Details |
---|---|
Enzyme | Intestinal alkaline phosphatase |
Substrate | This compound (prodrug) |
Product | R406 (active metabolite) |
Bioavailability | 55% (after single 150 mg dose) |
The reaction is nearly complete within 1–2 hours post-administration, with negligible fostamatinib detected in systemic circulation .
Oxidative Metabolism of R406
R406 undergoes hepatic metabolism primarily via CYP3A4 (cytochrome P450 3A4), forming oxidative derivatives. Key reactions include:
-
Demethylation : Production of an O-desmethyl metabolite.
-
Hydroxylation : Introduction of hydroxyl groups at specific positions.
Metabolic Pathway | Enzyme Involved | Major Metabolites |
---|---|---|
Phase I Oxidation | CYP3A4 | O-desmethyl R406 |
Preclinical studies in Louvain rats demonstrated proportional systemic exposure to R406 with dose escalation .
Conjugation Reactions
R406 is further modified via UGT1A9 (uridine diphosphate glucuronosyltransferase 1A9), resulting in:
-
O-glucuronidation : Dominant pathway (80% of metabolites).
-
N-glucuronidation : Minor pathway (20% of urinary excretion) .
Conjugation Type | Enzyme | Excretion Route |
---|---|---|
O-glucuronide | UGT1A9 | Feces |
N-glucuronide | UGT1A9 | Urine |
Gut Microbiota-Mediated Metabolism
Fecal metabolites arise from anaerobic bacterial processing of the O-desmethyl metabolite, yielding:
-
3,5-Benzenediol : Formed via deconjugation and reduction.
Microbial Reaction | Substrate | Product | Excretion % |
---|---|---|---|
Anaerobic modification | O-desmethyl R406 | 3,5-Benzenediol | ~80% |
Excretion Pathways
R406 and its metabolites are eliminated via:
Parameter | Value |
---|---|
Half-life (R406) | ~15 hours |
Clearance (R406) | 300 mL/min |
Drug-Drug Interaction Risks
Fostamatinib and R406 inhibit breast cancer resistance protein (BCRP) and interact with:
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Chronic Immune Thrombocytopenia (ITP)
- FDA Approval : Fostamatinib was approved by the FDA in 2018 for adult patients with chronic ITP who have had insufficient response to previous treatments .
- Clinical Trials : The pivotal Phase 3 trials (FIT1 and FIT2) demonstrated that fostamatinib significantly increased platelet counts compared to placebo. In these studies, 43% of patients receiving fostamatinib achieved stable platelet counts of ≥50,000/µL, compared to 14% in the placebo group .
- Warm Antibody Autoimmune Hemolytic Anemia (wAIHA)
-
B-cell Non-Hodgkin Lymphoma (B-NHL)
- Clinical Trials : A Phase 1/2 trial showed that fostamatinib could induce apoptosis in malignant B cells, with objective response rates of 22% for diffuse large B-cell lymphoma and 55% for small lymphocytic leukemia/chronic lymphocytic leukemia . This suggests potential as a therapeutic option for specific lymphoma subtypes.
-
COVID-19 Treatment
- Phase 2 Trials : Fostamatinib has been evaluated for its safety and efficacy in hospitalized COVID-19 patients. Although initial results were promising, the data did not meet the statistical significance required for Emergency Use Authorization from the FDA . However, secondary endpoints showed numerically favorable outcomes regarding mortality and recovery times.
Case Study 1: Chronic ITP
A clinical study involving 150 patients with chronic ITP demonstrated that fostamatinib significantly improved platelet counts over a treatment period of 24 weeks. Patients were randomized to receive either fostamatinib or placebo, with results indicating a robust response in those treated with fostamatinib .
Case Study 2: wAIHA
In an ongoing study assessing long-term safety and efficacy of fostamatinib in wAIHA patients, early data suggest that a substantial proportion of participants experience durable responses in hemoglobin levels, highlighting its potential as a treatment option for this condition .
Summary of Clinical Trial Data
Application | Study Phase | Objective Response Rate | Key Findings |
---|---|---|---|
Chronic ITP | Phase 3 | 43% (vs. 14% placebo) | Significant increase in platelet counts |
Warm AIHA | Phase 3 | Pending | Ongoing evaluation of hemoglobin response |
B-cell NHL | Phase 1/2 | Up to 55% | Efficacy noted in specific lymphoma subtypes |
COVID-19 | Phase 2 | Not statistically significant | Favorable secondary outcomes; safety comparable to SoC |
Wirkmechanismus
Fostamatinib disodium exerts its effects by inhibiting the activity of spleen tyrosine kinase (SYK) . SYK is involved in the signaling pathways that mediate the immune system’s response to antigens. By blocking SYK’s activity, this compound reduces the immune system’s destruction of platelets, thereby increasing platelet counts in patients with chronic immune thrombocytopenia . The active metabolite, tamatinib (R406), is responsible for this inhibitory action .
Vergleich Mit ähnlichen Verbindungen
Fostamatinib-Disodium ist unter den Tyrosinkinase-Inhibitoren einzigartig, da es speziell auf SYK abzielt. Ähnliche Verbindungen umfassen:
Eltrombopag: Ein Thrombopoietin-Rezeptor-Agonist, der zur Steigerung der Thrombozytenproduktion bei Patienten mit ITP eingesetzt wird.
Romiplostim: Ein weiterer Thrombopoietin-Rezeptor-Agonist, der für den gleichen Zweck wie Eltrombopag eingesetzt wird.
Die Einzigartigkeit von Fostamatinib-Disodium liegt in seinem Wirkmechanismus, der speziell auf SYK abzielt, was es von anderen Behandlungen unterscheidet, die entweder auf unterschiedliche Signalwege abzielen oder einen anderen Wirkmechanismus haben .
Biologische Aktivität
Fostamatinib disodium, an orally bioavailable prodrug of the active compound R406, functions primarily as a selective inhibitor of spleen tyrosine kinase (Syk). This compound has garnered attention for its diverse biological activities, particularly in the context of autoimmune diseases, malignancies, and inflammatory conditions. This article delves into the biological activity of this compound, supported by research findings, clinical trials, and pharmacological data.
This compound exerts its effects by inhibiting Syk, a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways associated with immune responses. Syk is crucial for the activation of B lymphocytes and the signaling cascade initiated by immunoglobulin receptors and Fc receptors on immune effector cells. The inhibition of Syk disrupts these pathways, leading to reduced inflammation and altered immune responses, which is beneficial in treating conditions such as rheumatoid arthritis and immune thrombocytopenia .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and converted to its active metabolite R406 upon administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max (ng/mL) | 6500 (at 20 mg dose) |
AUC (ng*h/mL) | 30650 (at 20 mg dose) |
Half-life (t_1/2) | 4.2 hours |
Bioavailability | 54.6% |
These parameters suggest a favorable absorption profile for fostamatinib, making it suitable for oral administration .
Clinical Efficacy
This compound has demonstrated significant efficacy in various clinical settings:
- Rheumatoid Arthritis : In phase III trials, fostamatinib showed a response rate of approximately 54% in patients with chronic immune thrombocytopenia who had not responded adequately to prior therapies. Notably, 78% of second-line therapy patients achieved a platelet response within 12 weeks .
- B-cell Malignancies : A phase 1/2 trial indicated that fostamatinib induced apoptosis in malignant B cells by disrupting B-cell receptor signaling. The objective response rates varied across different types of non-Hodgkin lymphoma (NHL), with the highest observed in small lymphocytic leukemia .
- Autoimmune Hemolytic Anemia : In patients with warm antibody autoimmune hemolytic anemia (wAIHA), fostamatinib achieved durable hemoglobin responses significantly higher than placebo in certain populations, particularly in Western countries .
Case Study 1: Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis who had failed multiple lines of therapy, fostamatinib was administered as a second-line treatment. The study reported that:
- 79 out of 145 patients achieved a platelet count ≥50,000/µL.
- The median duration of response was approximately 21 months for second-line patients.
Case Study 2: Non-Hodgkin Lymphoma
A cohort study focusing on recurrent B-cell NHL found that:
- Patients receiving fostamatinib exhibited a 22% objective response rate for diffuse large B-cell lymphoma.
- Common adverse events included diarrhea and cytopenias, with dose-limiting toxicity primarily being neutropenia.
Safety Profile
The safety profile of fostamatinib has been characterized by common adverse effects such as diarrhea (26.7%), hypertension (24.4%), and fatigue (17.8%). Serious adverse events were reported in both treatment and placebo groups but were not directly attributed to the drug itself .
Eigenschaften
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
Record name | Fostamatinib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.